REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].[N+:12]([O-])([O-:14])=[O:13].[K+]>S(=O)(=O)(O)O>[N+:12]([C:8]1[CH:9]=[C:10]2[C:5]([CH2:4][CH2:3][C:2](=[O:11])[CH2:1]2)=[CH:6][CH:7]=1)([O-:14])=[O:13] |f:1.2|
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Name
|
|
Quantity
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100 g
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Type
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reactant
|
Smiles
|
C1C(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
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460 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
potassium nitrate
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Quantity
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84.6 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The mixture is then poured onto ice
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Type
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EXTRACTION
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Details
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extracted
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Type
|
CUSTOM
|
Details
|
evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica gel using as eluant a 90/10 cyclohexane/tetrahydrofuran mixture
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCC(CC2=C1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |